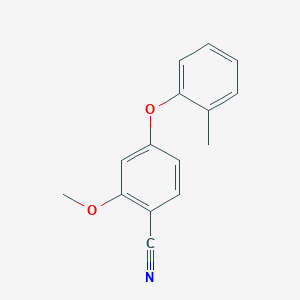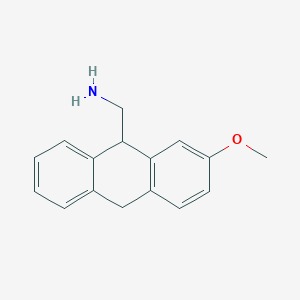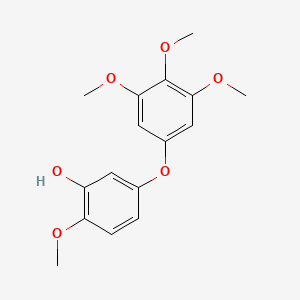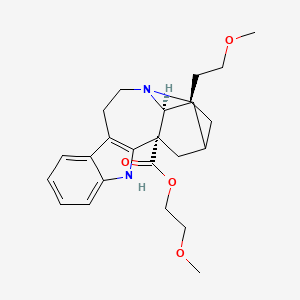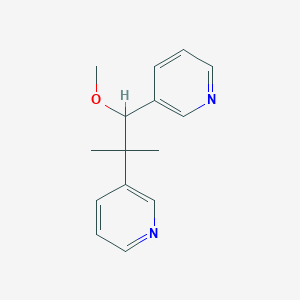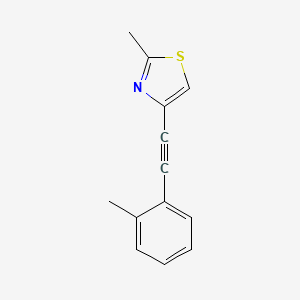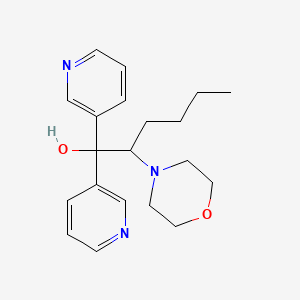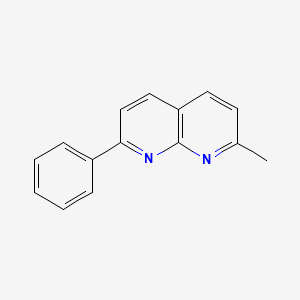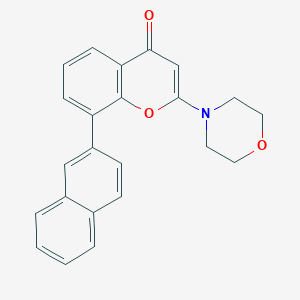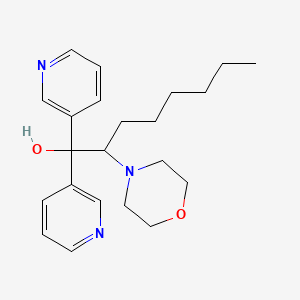
2-Methyl-7-m-tolyl-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-méthyl-7-m-tolyl-1,6-naphthyridine est un composé hétérocyclique contenant de l'azote qui appartient à la famille des naphthyridines. Ces composés sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications potentielles en chimie médicinale. La structure de la 2-méthyl-7-m-tolyl-1,6-naphthyridine est constituée d'un noyau naphthyridine avec un groupe méthyle en position 2 et un groupe m-tolyle en position 7.
Méthodes De Préparation
La synthèse de la 2-méthyl-7-m-tolyl-1,6-naphthyridine peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction du méthyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate avec des acides arylboroniques. Cette réaction produit des monoarylées-1,6-naphthyridines lorsqu'un équivalent d'acide arylboronique est utilisé, et des diarylées-1,6-naphthyridines lorsque deux équivalents sont utilisés . Une autre méthode implique la synthèse sans solvant et sans catalyseur par broyage de cétones, de malononitrile et d'amines dans un mortier à température ambiante, ce qui donne des dérivés de la 1,2-dihydro-1,6-naphthyridine avec des rendements élevés .
Analyse Des Réactions Chimiques
La 2-méthyl-7-m-tolyl-1,6-naphthyridine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Par exemple, la réaction avec des acides arylboroniques peut conduire à la formation de produits monoarylés ou diarylés selon les conditions de réaction . Le composé peut également participer à des réactions de couplage croisé, à des modifications de chaînes latérales et à la formation de complexes métalliques . Les réactifs couramment utilisés dans ces réactions comprennent les acides arylboroniques, les cétones, le malononitrile et les amines . Les principaux produits formés à partir de ces réactions sont généralement des dérivés de naphthyridine fonctionnalisés ayant des activités biologiques potentielles.
Applications De Recherche Scientifique
En chimie médicinale, elle a montré un potentiel prometteur comme agent anticancéreux, des études démontrant sa capacité à inhiber la croissance des cellules cancéreuses . De plus, elle a été étudiée pour ses propriétés antimicrobiennes, antivirales et anti-inflammatoires . Dans le domaine du diagnostic, les dérivés de la naphthyridine sont utilisés dans le développement d'outils de diagnostic et d'agents d'imagerie . Le composé trouve également des applications en agriculture comme pesticide potentiel et dans les industries pour la synthèse de matériaux avancés .
Mécanisme d'action
Le mécanisme d'action de la 2-méthyl-7-m-tolyl-1,6-naphthyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans le cas de son activité anticancéreuse, le composé a été montré pour inhiber les enzymes topoisomérases, qui sont essentielles pour la réplication de l'ADN et la division cellulaire . En inhibant ces enzymes, le composé peut induire un arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses. De plus, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles impliquées dans le métabolisme bactérien .
Mécanisme D'action
The mechanism of action of 2-methyl-7-m-tolyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Comparaison Avec Des Composés Similaires
La 2-méthyl-7-m-tolyl-1,6-naphthyridine peut être comparée à d'autres dérivés de la naphthyridine, tels que les 1,5-naphthyridines et les 1,8-naphthyridines. Bien que tous ces composés partagent un noyau naphthyridine commun, leurs activités biologiques et leurs applications peuvent varier considérablement. Par exemple, les 1,5-naphthyridines ont été étudiées pour leur potentiel comme complexes métalliques et leur réactivité avec des réactifs électrophiles et nucléophiles . D'autre part, les 1,8-naphthyridines ont été explorées pour leurs propriétés anticancéreuses et antimicrobiennes
Propriétés
Formule moléculaire |
C16H14N2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-7-(3-methylphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3 |
Clé InChI |
RXRAEDHCPCFPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


